An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile
6-Chloro-5-fluoropyridine-3-carboxamide belongs to the class of halogenated pyridine carboxamides, a scaffold of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms on the pyridine ring, coupled with the carboxamide functionality, imparts unique electronic properties and versatile reactivity, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
While a dedicated entry for 6-Chloro-5-fluoropyridine-3-carboxamide is sparse, we can infer its properties from structurally similar compounds such as 6-Chloro-5-fluoropyridin-3-amine (CAS: 1256806-83-3)[1][2] and 6-Fluoropyridine-3-carboxamide (CAS: 369-50-6)[3].
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide based on its structural analogs.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₄ClFN₂O | Deduced from structure |
| Molecular Weight | ~174.56 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | General appearance of similar compounds |
| Melting Point | Not available | Expected to be a solid at room temperature |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility of pyridine carboxamides |
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide would likely follow established methodologies for the preparation of substituted pyridines. A plausible synthetic route could involve the multi-step transformation of a readily available pyridine precursor.
Conceptual Synthetic Workflow
A logical synthetic approach would involve the introduction of the chloro, fluoro, and carboxamide functionalities onto a pyridine ring. This could be achieved through a series of reactions such as halogenation, amination, and subsequent derivatization.
Caption: Conceptual synthetic workflow for 6-Chloro-5-fluoropyridine-3-carboxamide.
Key Reactions and Mechanistic Insights
The reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen, chlorine, and fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carboxamide group can undergo various transformations, including hydrolysis, reduction, and conversion to other functional groups.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is a common and powerful strategy for introducing further complexity into the molecule. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.
Applications in Drug Discovery and Development
Pyridine carboxamide derivatives are prevalent in a multitude of therapeutic areas due to their ability to interact with a variety of biological targets. The structural motif of 6-Chloro-5-fluoropyridine-3-carboxamide serves as a versatile scaffold for the development of potent and selective inhibitors of enzymes and receptors.
Potential Therapeutic Areas:
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Oncology: Carboxamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4][5][6]
-
Infectious Diseases: The pyridine core is found in numerous antibacterial and antifungal agents.[7][8][9] Modifications on the 6-Chloro-5-fluoropyridine-3-carboxamide scaffold could lead to the discovery of novel anti-infective compounds.
-
Inflammation and Immunology: The anti-inflammatory properties of certain pyridine derivatives make this scaffold a promising starting point for the development of new treatments for inflammatory diseases.
Illustrative Drug Discovery Workflow
The integration of 6-Chloro-5-fluoropyridine-3-carboxamide into a drug discovery program would typically follow a structured workflow.
Caption: Generalized drug discovery workflow utilizing 6-Chloro-5-fluoropyridine-3-carboxamide.
Experimental Protocols (Exemplary)
The following protocols are provided as examples of how 6-Chloro-5-fluoropyridine-3-carboxamide could be utilized in a laboratory setting. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
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To a solution of 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 mmol).
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Rationale: The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive. The use of an excess of the nucleophile and base drives the reaction to completion.
Protocol 2: General Procedure for Suzuki Cross-Coupling
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In a reaction vessel, 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography.
Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. Using a degassed solvent and an inert atmosphere is crucial to prevent the degradation of the catalyst.
Conclusion
6-Chloro-5-fluoropyridine-3-carboxamide stands as a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique substitution pattern provides a platform for diverse chemical transformations, enabling the exploration of vast chemical space. While direct data for this specific compound is limited, a thorough understanding of the chemistry of its structural analogs provides a solid foundation for its effective utilization in the design and synthesis of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical intermediate.
References
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- [No specific source for the full physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
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PubChem. 6-Fluoropyridine-3-carboxamide. [Link]
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- [No direct synthesis protocol for 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
- Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- [No specific source detailing the reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
- Kumar, A., et al. (2024).
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem.
- Al-Dahmoshi, H. O. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE.
- Al-Warhi, T., et al. (2025).
- Sabbah, D. A., et al. (2020).
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